molecular formula C18H21N3O4 B2949498 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide CAS No. 2034313-48-7

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide

Cat. No.: B2949498
CAS No.: 2034313-48-7
M. Wt: 343.383
InChI Key: VNMDPMOEXNFPPQ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is a synthetic organic compound often used in various scientific fields due to its unique chemical properties. This compound's structure comprises a pyridazinone core attached to a cyclopropyl group and a 2,4-dimethoxybenzyl moiety through an acetamide linkage. The combination of these structural features contributes to its versatility in chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide typically involves the reaction of 3-cyclopropyl-6-oxopyridazine with N-(2,4-dimethoxybenzyl)acetamide in the presence of a suitable base such as potassium carbonate. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to yield the desired product with high efficiency.

Industrial Production Methods: : Industrial production of this compound generally follows the synthetic route mentioned above but on a larger scale. This involves meticulous control of reaction parameters such as temperature, solvent, and base concentration to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes: : This compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: : It can be reduced to yield amines or alcohols.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Using halogens or alkylating agents in the presence of a base like sodium hydride.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: : In chemistry, 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is used as a building block for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals.

Biology: : Biologically, it is often used as a probe to study enzyme interactions or as a substrate in biochemical assays to elucidate metabolic pathways.

Medicine: : In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: : In the industrial sector, it is used as an intermediate in the synthesis of dyes, polymers, and specialty chemicals.

Mechanism of Action

Mechanism of Action: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mode of action often involves the inhibition or activation of these targets, leading to desired biological outcomes.

Molecular Targets and Pathways Involved: : It can target various enzymes like kinases or phosphatases, modulating signaling pathways crucial for cellular processes. The interaction with receptors can trigger cascades that influence cellular functions, such as apoptosis or proliferation.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : Compared to other pyridazinone derivatives, 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide exhibits distinct properties due to the presence of the cyclopropyl and 2,4-dimethoxybenzyl groups. These groups enhance its chemical stability and biological activity.

List of Similar Compounds

  • 3-Cyclopropyl-6-oxopyridazin-1(6H)-yl derivatives

  • N-(2,4-Dimethoxybenzyl)acetamide derivatives

  • Pyridazinone-based compounds with various substituents

There you have it! A detailed dive into the fascinating world of this compound. How’s that for a start?

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-6-5-13(16(9-14)25-2)10-19-17(22)11-21-18(23)8-7-15(20-21)12-3-4-12/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMDPMOEXNFPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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